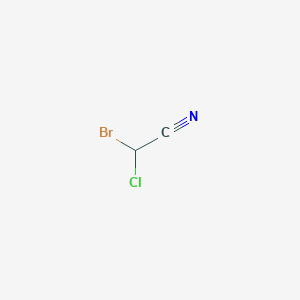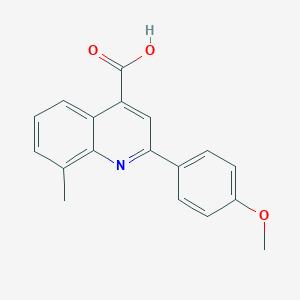
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
Compounds like “2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid” belong to a class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, including the formation of the quinoline ring, introduction of the methoxy group, and carboxylation . The exact synthesis pathway would depend on the specific substituents and their positions on the quinoline ring .Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of a quinoline ring, a methoxy group (-OCH3), and a carboxylic acid group (-COOH) . The exact structure would depend on the positions of these groups on the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The presence of the methoxy and carboxylic acid groups can also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Quinoline derivatives are generally crystalline solids . The presence of the methoxy and carboxylic acid groups can influence properties such as solubility, melting point, and acidity .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : 6-Heptynoic acid, a compound similar to the one you mentioned, is used as a precursor for the preparation of boradiazaindacenes (BODIPY dyes) by reacting with oxalylchloirde .
- Method : The preparation involves reacting 6-Heptynoic acid with oxalylchloirde .
- Results : The reaction results in the formation of BODIPY dyes, which are commonly used in fluorescence microscopy due to their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .
- Field : Organic Chemistry
- Application : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .
- Method : The synthesis involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
- Results : The reaction results in the formation of 2-(4-methoxyphenyl)benzo[d]thiazole .
Preparation of BODIPY dyes
Synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole
- Field : Physical Chemistry, Theoretical and Computational Chemistry
- Application : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole . This compound has been of considerable interest to organic and medicinal chemists due to its potent antitumor activity .
- Method : The synthesis involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
- Results : The reaction results in the formation of 2-(4-methoxyphenyl)benzo[d]thiazole . This compound exhibits nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
- Field : Organic Synthesis
- Application : A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches .
- Method : The synthesis involves a linker mode approach under reflux condition .
- Results : The title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole
Synthesis of (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Field : Food Chemistry
- Application : Vanillylmandelic acid (VMA) is a chemical intermediate in the synthesis of artificial vanilla flavorings . It is an end-stage metabolite of the catecholamines (epinephrine, and norepinephrine) .
- Method : VMA synthesis is the first step of a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla . Specifically, the reaction entails the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide .
- Results : The reaction results in the formation of Vanillylmandelic acid (VMA), which is a chemical intermediate in the synthesis of artificial vanilla flavorings .
- Field : Organic Synthesis
- Application : A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
- Method : The synthesis involves the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
- Results : The reaction results in the formation of a new triazol-3-one .
Synthesis of Artificial Vanilla Flavorings
Synthesis of 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFLPDFGFSTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301342 | |
| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-47-4 | |
| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



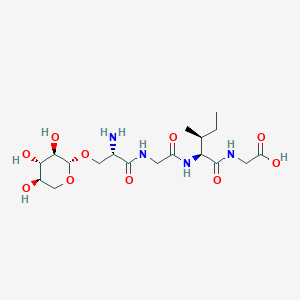
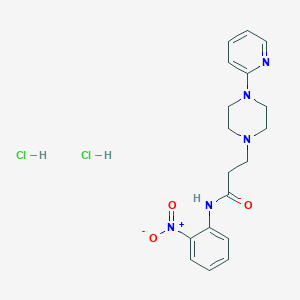
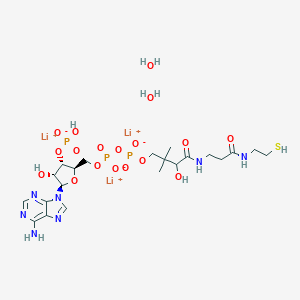
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
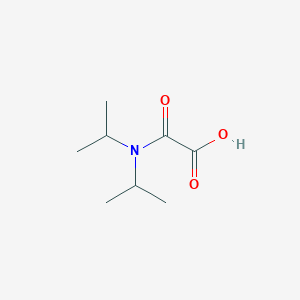
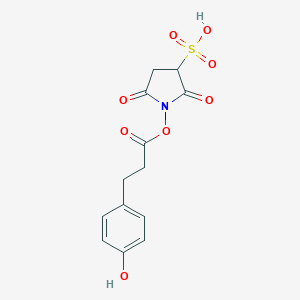
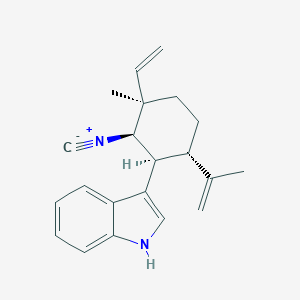
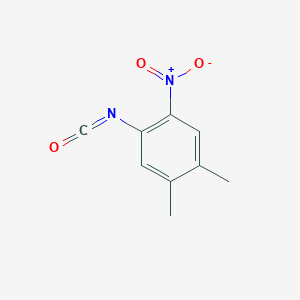

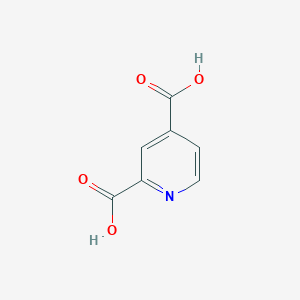
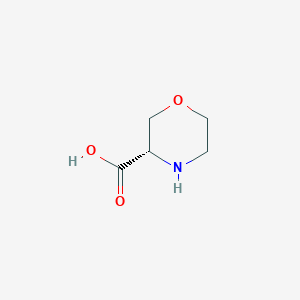

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
